molecular formula C21H18FN3O2 B5427419 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5427419
M. Wt: 363.4 g/mol
InChI Key: OIIKPFPORRGSAP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted phenylhydrazine and an appropriate β-diketone, the reaction proceeds through condensation and cyclization steps to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-5-(methoxymethyl)pyridine
  • 4-fluorophenyl 4-methoxyphenyl sulfone

Uniqueness

Compared to similar compounds, 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-26-13-18-20(14-6-8-16(22)9-7-14)21-23-11-10-19(25(21)24-18)15-4-3-5-17(12-15)27-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIKPFPORRGSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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